![molecular formula C22H22N2O6 B15007694 N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]propanamide](/img/structure/B15007694.png)
N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]propanamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]propanamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a methoxyphenyl group, and a dioxopyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the methoxyphenyl group: This step involves the substitution reaction of a suitable precursor with a methoxyphenyl halide.
Formation of the dioxopyrrolidinyl moiety: This can be synthesized through the reaction of an appropriate amine with a succinic anhydride derivative.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the side chain structure.
3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanal: Similar benzodioxole ring but different functional groups.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]propanamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C22H22N2O6 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]propanamide |
InChI |
InChI=1S/C22H22N2O6/c1-3-20(25)23(12-14-4-9-18-19(10-14)30-13-29-18)17-11-21(26)24(22(17)27)15-5-7-16(28-2)8-6-15/h4-10,17H,3,11-13H2,1-2H3 |
InChI Key |
WYWLNWCNPKDVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=C1)OCO2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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